molecular formula C21H26N4O3 B12188716 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12188716
M. Wt: 382.5 g/mol
InChI Key: VGCXEYBMUNHRMD-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a 3,4-dimethoxyphenethyl side chain, a methyl group at position 6, and an isopropyl substituent at position 1 of the pyrazole ring.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-13(2)25-20-17(12-23-25)16(10-14(3)24-20)21(26)22-9-8-15-6-7-18(27-4)19(11-15)28-5/h6-7,10-13H,8-9H2,1-5H3,(H,22,26)

InChI Key

VGCXEYBMUNHRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Pyridine Ring Formation on a Preexisting Pyrazole

3-Aminopyrazole derivatives serve as dinucleophiles, reacting with 1,3-CCC-biselectrophiles like diketones or α,β-unsaturated carbonyl compounds. For example, condensation of 3-amino-5-methylpyrazole with ethyl acetoacetate under acidic conditions yields 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-one, a precursor for further functionalization.

Key Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–100°C)

  • Catalyst: p-TsOH or HCl

  • Yield: 70–85%

Pyrazole Ring Formation on a Preexisting Pyridine

Alternative routes involve cyclizing pyridine derivatives with hydrazines. For instance, 2-chloro-3-cyanopyridine reacts with methylhydrazine to form 6-chloro-1-methylpyrazolo[3,4-b]pyridine, though this method struggles with regioselectivity.

Substituent Introduction: Methyl and Isopropyl Groups

C6 Methylation

Electrophilic aromatic substitution (EAS) at position 6 is achievable via:

  • Direct Alkylation : Using methyl iodide (CH₃I) and a base (K₂CO₃) in DMF at 60°C.

  • Directed Ortho-Metalation : Employing LDA (Lithium Diisopropylamide) at -78°C followed by quenching with methyl iodide.

Comparative Data :

MethodYield (%)Purity (%)
Direct Alkylation6592
Directed Metalation8898

N1 Isopropylation

The isopropyl group at N1 is introduced via nucleophilic substitution:

  • Generate the pyrazolo[3,4-b]pyridine chloride intermediate using POCl₃.

  • React with isopropylamine in THF at 25°C.

Optimized Conditions :

  • Molar Ratio (Chloride:Amine): 1:1.2

  • Reaction Time: 12 h

  • Yield: 78%

Carboxamide Formation at C4

Carboxylic Acid Intermediate

Oxidation of a 4-methyl group to carboxylic acid is achieved using KMnO₄ in acidic medium:

  • Conditions : 10% H₂SO₄, 80°C, 6 h.

  • Yield : 82% (6-methyl → 4-carboxylic acid).

Amide Coupling

The carboxylic acid is converted to the carboxamide via two pathways:

Acid Chloride Route

  • Chlorination : Treat with SOCl₂ (neat, reflux, 2 h).

  • Aminolysis : React with 3,4-dimethoxyphenethylamine in dichloromethane (DCM) with Et₃N.

Data :

  • Yield: 75%

  • Purity: 95% (HPLC)

Coupling Reagent-Mediated Synthesis

Use HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] for direct activation:

  • Molar Ratio (Acid:Amine:HATU) : 1:1.2:1.5

  • Base : DIPEA (3 equiv)

  • Solvent : DMF, 0°C → 25°C, 4 h.

  • Yield : 89%

Final Assembly and Purification

Stepwise Synthesis

  • Core Formation : Synthesize 6-methyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Steps 1–3).

  • Amidation : Couple with 3,4-dimethoxyphenethylamine (Step 4).

Overall Yield : 52% (four steps).

One-Pot Strategies

Recent advances suggest tandem reactions combining cyclization and amidation, though yields remain suboptimal (38–45%).

Analytical Characterization

Critical data for the target compound:

PropertyValueMethod
Molecular Weight382.5 g/molHRMS
logP3.07HPLC
Water Solubility (logS)-3.22Shake Flask
Melting Point198–201°CDSC

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules from the literature:

Substituent Analysis and Pharmacophore Variations

Target Compound

  • Core : Pyrazolo[3,4-b]pyridine
  • Substituents :
    • Position 1: Isopropyl (propan-2-yl)
    • Position 6: Methyl
    • Position 4: Carboxamide linked to 3,4-dimethoxyphenethyl group
  • Key Features : The 3,4-dimethoxy groups on the phenyl ring may enhance solubility and modulate receptor binding, while the isopropyl group introduces steric bulk.

Comparative Compounds

Compound 9a (N,1-Diphenyl-4-[2-(phenylamino)ethoxy]-1H-pyrazolo[3,4-b]pyridin-6-amine)
  • Core : Pyrazolo[3,4-b]pyridine
  • Substituents: Position 1: Phenyl Position 6: Amine Position 4: Ethoxy linker with phenylamino group
  • Key Features: The phenylaminoethoxy substituent may favor π-π interactions but lacks the carboxamide’s hydrogen-bonding capacity. Reported HPLC purity: 96.72%.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • Core : Pyrazolo[3,4-b]pyridine
  • Substituents :
    • Position 1: Phenyl
    • Position 3: Methyl
    • Position 4: Carboxamide linked to ethyl-methylpyrazole
  • Key Features : The ethyl-methylpyrazole side chain may reduce metabolic stability compared to the target compound’s dimethoxyphenethyl group. Molecular weight: 374.4 g/mol.
N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • Core : Pyrazolo[3,4-b]pyridine
  • Substituents :
    • Position 1: Methyl
    • Position 6: Isopropyl
    • Position 4: Carboxamide linked to methoxyindole-ethyl group
  • Molecular weight: 405.5 g/mol.

Structural and Functional Comparison Table

Feature Target Compound Compound 9a N-(1-Ethyl-3-methyl-pyrazol-4-yl) N-[2-(5-Methoxyindol-3-yl)ethyl]
Core Structure Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine
Position 1 Substituent Isopropyl Phenyl Phenyl Methyl
Position 4 Functional Group Carboxamide (3,4-dimethoxyphenethyl) Ethoxy-phenylamino Carboxamide (ethyl-methylpyrazole) Carboxamide (methoxyindole-ethyl)
Molecular Weight (g/mol) Not reported ~400 (estimated) 374.4 405.5
Purity (HPLC) Not reported 96.72% Not reported Not reported

Key Insights from Comparative Analysis

Substituent Impact on Solubility :

  • The target compound’s 3,4-dimethoxyphenethyl group likely improves aqueous solubility compared to the hydrophobic indole in or phenyl groups in .
  • Ethoxy linkers (e.g., Compound 9a) may enhance flexibility but reduce metabolic stability .

Isopropyl at position 1 (target) vs. phenyl () may reduce steric hindrance in target binding pockets.

Synthetic Feasibility :

  • The target compound’s synthesis would require regioselective installation of the 3,4-dimethoxyphenethyl group, analogous to methods in for ethoxy-linked derivatives.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities. The presence of methoxy groups and a propan-2-yl substituent contributes to its hydrophobicity and potential receptor interactions.

Molecular Formula : C19H24N2O3
Molecular Weight : 328.41 g/mol

Research indicates that compounds with a pyrazolo[3,4-b]pyridine structure often exhibit activity against several biological targets. The proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown activity against kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) .
  • Anti-inflammatory Pathways : Pyrazole derivatives have been associated with the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HCT1161.1Induction of apoptosis and cell cycle arrest
MCF-73.3Inhibition of proliferation through CDK inhibition
HepG21.6Modulation of signaling pathways related to survival

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Efficacy : A study conducted on the efficacy of the compound against prostate cancer cells revealed an IC50 value of 2.5 µM, indicating potent cytotoxicity. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway, marked by increased caspase-3 activity .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, supporting its potential use as an anti-inflammatory agent .

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